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molecular formula CF3N3O2S B1626117 Trifluoromethanesulfonyl azide CAS No. 3855-45-6

Trifluoromethanesulfonyl azide

Cat. No. B1626117
M. Wt: 175.09 g/mol
InChI Key: NQPHMXWPDCSHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946391B2

Procedure details

To a solution of NaN3 (3445 mg, 53 mmol) in H2O (12 mL) was added CH2Cl2 (18 mL). The resulting biphasic mixture was cooled in an ice bath and stirred vigorously and treated with Tf2O (3000 mg, 106 mmol) over a period of 60 min. The reaction mixture was stirred in an ice bath for 4 h. The organic phase was separated and the aqueous phase was extracted once with CH2Cl2 (20 mL). The organic extracts were washed with saturated Na2CO3 solution and used without further purification.
Name
Quantity
3445 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
3000 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].C(Cl)Cl.[O:8](S(C(F)(F)F)(=O)=O)[S:9]([C:12]([F:15])([F:14])[F:13])(=O)=[O:10]>O>[S:9]([N:1]=[N+:2]=[N-:3])([C:12]([F:15])([F:14])[F:13])(=[O:10])=[O:8] |f:0.1|

Inputs

Step One
Name
Quantity
3445 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
18 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3000 mg
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

Conditions

Stirring
Type
CUSTOM
Details
stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting biphasic mixture was cooled in an ice bath
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred in an ice bath for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted once with CH2Cl2 (20 mL)
WASH
Type
WASH
Details
The organic extracts were washed with saturated Na2CO3 solution
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Name
Type
Smiles
S(=O)(=O)(C(F)(F)F)N=[N+]=[N-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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